cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
Cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a cyclobutyl group attached to a bicyclic octane structure, which is further functionalized with a phenylsulfonyl group and a methanone moiety. The intricate arrangement of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic octane core, introduction of the cyclobutyl group, and subsequent functionalization with the phenylsulfonyl and methanone groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.
Substitution Reactions: Introduction of the cyclobutyl group via nucleophilic substitution.
Sulfonylation: Addition of the phenylsulfonyl group using sulfonyl chlorides under basic conditions.
Ketone Formation: Introduction of the methanone group through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone undergoes various chemical reactions, including:
Oxidation: Conversion of the methanone group to carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at the phenylsulfonyl group.
Cycloaddition: Formation of new ring structures through cycloaddition reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonyl chlorides.
Cycloaddition Catalysts: Transition metal catalysts like palladium or rhodium.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, substituted phenylsulfonyl compounds, and new bicyclic structures.
Scientific Research Applications
Cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to modulation of biochemical pathways. The phenylsulfonyl group plays a crucial role in these interactions by providing specific binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylmethanone derivatives: Compounds with similar cyclobutyl and methanone structures.
Phenylsulfonyl-substituted bicyclic compounds: Molecules with phenylsulfonyl groups attached to bicyclic frameworks.
Uniqueness
Cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-cyclobutylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c20-18(13-5-4-6-13)19-14-9-10-15(19)12-17(11-14)23(21,22)16-7-2-1-3-8-16/h1-3,7-8,13-15,17H,4-6,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMVDRQLGQZQCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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